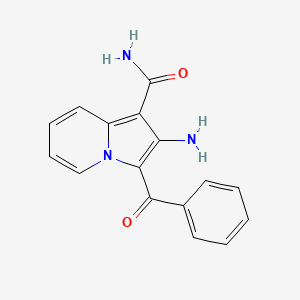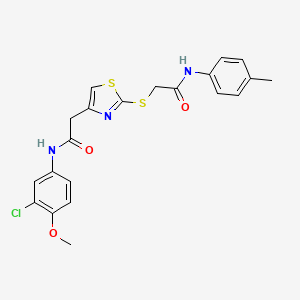
2-氨基乙烷-1-磺酰氟盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C₂H₆FNO₂S·HCl. It is known for its applications in organic synthesis and as an intermediate in the production of various sulfonamide compounds . This compound is typically found in a powdered form and is known for its stability under normal storage conditions .
科学研究应用
2-Aminoethane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 2-Aminoethane-1-sulfonyl fluoride hydrochloride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
2-Aminoethane-1-sulfonyl fluoride hydrochloride irreversibly inhibits serine proteases by reacting with the hydroxyl group in the active site of these enzymes . This interaction prevents the enzymes from catalyzing their respective reactions, leading to a change in the biochemical processes they are involved in .
Biochemical Pathways
By inhibiting serine proteases, 2-Aminoethane-1-sulfonyl fluoride hydrochloride affects several biochemical pathways. For instance, it can disrupt the digestion process, hinder the immune response, affect blood coagulation, and alter cell signaling pathways . The downstream effects of these disruptions depend on the specific protease being inhibited and the biological process it is involved in .
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its effectiveness in inhibiting serine proteases .
Result of Action
The molecular and cellular effects of 2-Aminoethane-1-sulfonyl fluoride hydrochloride’s action are the inhibition of serine proteases and the subsequent disruption of the biological processes they are involved in . This can lead to various physiological effects, depending on the specific proteases being inhibited .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Aminoethane-1-sulfonyl fluoride hydrochloride . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could compete with the compound for binding to serine proteases .
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride hydrochloride is synthesized through a series of chemical reactions. One common method involves the reaction of 2-aminoethanesulfonic acid with thionyl chloride to produce 2-aminoethanesulfonyl chloride. This intermediate is then reacted with hydrogen fluoride to yield 2-aminoethane-1-sulfonyl fluoride, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 2-aminoethane-1-sulfonyl fluoride hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-aminoethanesulfonic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various sulfonamide derivatives.
Hydrolysis Products: The primary products are 2-aminoethanesulfonic acid and hydrogen fluoride.
相似化合物的比较
2-Aminoethanesulfonic Acid:
Sulfonamide Derivatives: These compounds share the sulfonyl group but differ in their specific substituents and functional groups.
Uniqueness: 2-Aminoethane-1-sulfonyl fluoride hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to act as an enzyme inhibitor sets it apart from other similar compounds .
属性
IUPAC Name |
2-aminoethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBPWSRDARZHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169199-27-2 |
Source


|
| Record name | 2-aminoethane-1-sulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
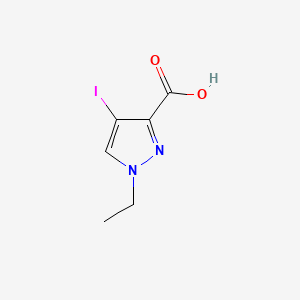
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
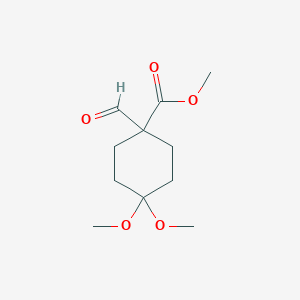
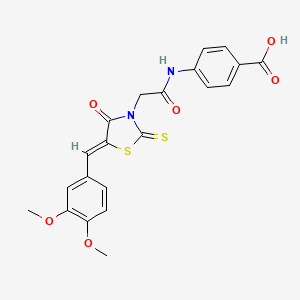
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)
![N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2374352.png)
![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)
